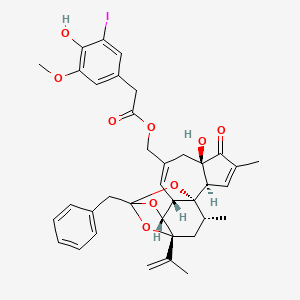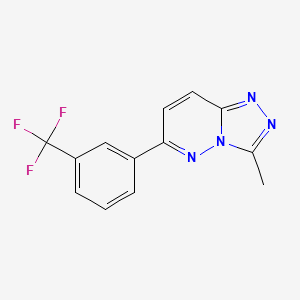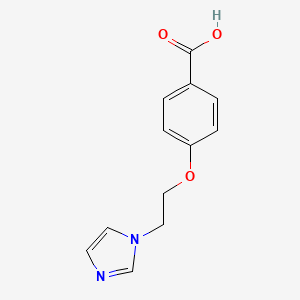
ダゾキシベン
概要
説明
ダゾキシベンは、経口活性型トロンボキサンシンターゼ阻害剤です。 レイノー症候群の患者において有意な臨床的改善を示しています 。 この化合物の化学式はC12H12N2O3 であり、モル質量は232.239 g·mol−1 です 。
科学的研究の応用
Dazoxiben has several scientific research applications:
Biology: It is used in studies related to thromboxane synthesis and its inhibition.
Chemistry: It serves as a model compound for studying imidazole derivatives and their reactions.
作用機序
準備方法
合成経路と反応条件
ダゾキシベンの便利な合成法の1つは、p-ヒドロキシ安息香酸アミドのO-クロロエチルエーテルから始まり、イミダゾールとの置換反応によって中間体を生成します。 アミド官能基の加水分解により、ダゾキシベンの合成が完了します 。 もう1つの簡便な合成法には、イミダゾール、メチル-4-ヒドロキシ安息香酸(防腐剤ニパジン)、および1,2-ジブロモエタンを使用する方法があります 。
工業生産方法
ダゾキシベンの工業生産方法は、一般に公表されていません。 上記の簡便な合成法は、工業生産用にスケールアップすることができます。
化学反応の分析
反応の種類
ダゾキシベンは、以下を含む様々な化学反応を起こします。
置換反応: 合成には、求核置換反応が含まれます。
加水分解: アミド官能基の加水分解は、合成における重要なステップです.
一般的な試薬と条件
イミダゾール: 置換反応で使用されます。
p-ヒドロキシ安息香酸アミドのO-クロロエチルエーテル: 合成の出発物質。
1,2-ジブロモエタン: 簡便な合成法で使用されます.
生成される主な生成物
これらの反応から生成される主な生成物はダゾキシベン自体であり、中間生成物としてはp-ヒドロキシ安息香酸アミドのO-クロロエチルエーテルとイミダゾール誘導体が含まれます 。
科学研究への応用
ダゾキシベンは、いくつかの科学研究に応用されています。
医学: トロンボキサンシンターゼ阻害剤として使用され、レイノー症候群の患者において有意な臨床的改善を示しています.
生物学: トロンボキサン合成とその阻害に関する研究に使用されます。
類似化合物との比較
類似化合物
ダゾキシベンのチオフェン類似体: これらの化合物は、非常に選択的なトロンボキサン-Aシンターゼ阻害剤であり、比較のために合成されています.
その他のイミダゾール誘導体: これらには、様々なイミダゾール系トロンボキサンシンターゼ阻害剤が含まれます.
独自性
ダゾキシベンは、トロンボキサン-Aシンターゼの特異的な阻害作用とレイノー症候群の治療における臨床的有効性によって独自性を持っています 。 合成法も、この化合物を製造するための便利な経路を提供しています .
特性
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
| Record name | Dazoxiben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dazoxiben?
A1: Dazoxiben selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].
Q2: What are the downstream effects of inhibiting TXA2 synthase?
A2: Inhibiting TXA2 synthase leads to several downstream effects:
- Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].
- Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].
- Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].
Q3: Does dazoxiben affect platelet aggregation induced by all agonists?
A3: No. While dazoxiben effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].
Q4: What is the molecular formula and weight of dazoxiben?
A4: Dazoxiben has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.
Q5: Has dazoxiben demonstrated efficacy in animal models of thrombosis?
A5: Yes. In animal models, dazoxiben has shown antithrombotic activity by:
- Prolonging the time to occlusion in electrically injured coronary arteries [].
- Reducing platelet deposition onto collagen-coated surfaces [, ].
- Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].
Q6: What are the limitations of using thromboxane synthase inhibitors like dazoxiben as antithrombotic agents?
A6: While dazoxiben shows promise in preclinical models, studies highlight limitations:
- Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].
- Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].
Q7: How does dazoxiben compare to aspirin in terms of its effects on platelet aggregation and bleeding time?
A7: While both dazoxiben and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:
- Dazoxiben: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].
- Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with dazoxiben to enhance anti-aggregatory effects [, , ].
Q8: Has dazoxiben proven effective in treating cardiovascular diseases in clinical trials?
A8: Clinical trials evaluating dazoxiben for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


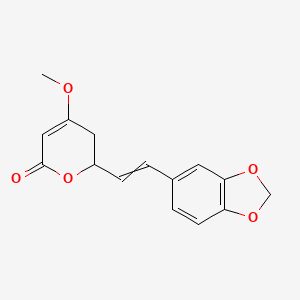
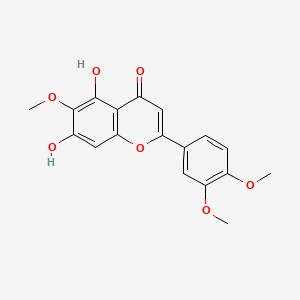
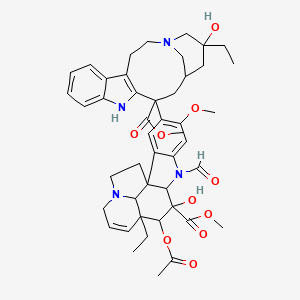
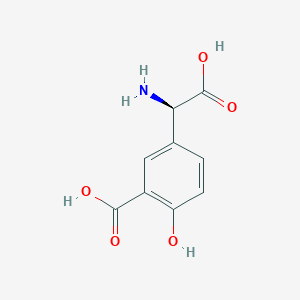
![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
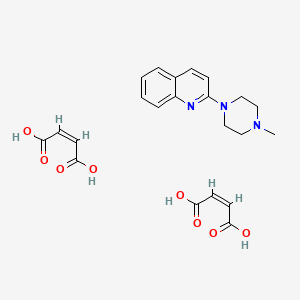

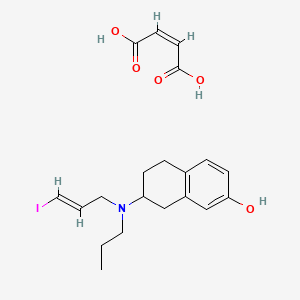


![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
